2-Chloro-4-(trifluoromethyl)benzene-1-sulfonyl fluoride
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Overview
Description
2-Chloro-4-(trifluoromethyl)benzene-1-sulfonyl fluoride is an organic compound with the molecular formula C7H3ClF3O2S. It is a derivative of benzene, where the benzene ring is substituted with a chlorine atom, a trifluoromethyl group, and a sulfonyl fluoride group. This compound is known for its reactivity and is used in various chemical synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(trifluoromethyl)benzene-1-sulfonyl fluoride typically involves the reaction of 2-Chloro-4-(trifluoromethyl)benzenesulfonyl chloride with a fluorinating agent. One common method is the reaction of the sulfonyl chloride with potassium fluoride in the presence of a suitable solvent such as acetonitrile .
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using similar methods but optimized for higher yields and purity. The reaction conditions are carefully controlled to ensure the efficient conversion of starting materials to the desired product.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-(trifluoromethyl)benzene-1-sulfonyl fluoride undergoes various types of chemical reactions, including:
Nucleophilic substitution: The sulfonyl fluoride group can be replaced by nucleophiles such as amines or alcohols.
Electrophilic aromatic substitution: The benzene ring can undergo substitution reactions with electrophiles, facilitated by the electron-withdrawing effects of the trifluoromethyl and sulfonyl fluoride groups.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide or acetonitrile.
Electrophilic aromatic substitution: Reagents such as bromine or nitric acid can be used under acidic conditions.
Major Products
Nucleophilic substitution: Products include sulfonamides, sulfonate esters, and sulfonate thioesters.
Electrophilic aromatic substitution: Products include halogenated or nitrated derivatives of the benzene ring.
Scientific Research Applications
2-Chloro-4-(trifluoromethyl)benzene-1-sulfonyl fluoride is used in various scientific research applications:
Biology: It is used in the modification of biomolecules, such as the sulfonation of proteins and peptides.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those requiring sulfonamide or sulfonate ester functionalities.
Industry: It is used in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-4-(trifluoromethyl)benzene-1-sulfonyl fluoride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl fluoride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of sulfonamide or sulfonate ester linkages. The trifluoromethyl group enhances the electrophilicity of the benzene ring, making it more susceptible to electrophilic aromatic substitution reactions .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)benzenesulfonyl chloride: Similar structure but with a sulfonyl chloride group instead of a sulfonyl fluoride group.
2-Chlorobenzotrifluoride: Similar structure but lacks the sulfonyl fluoride group.
Uniqueness
2-Chloro-4-(trifluoromethyl)benzene-1-sulfonyl fluoride is unique due to the presence of both the sulfonyl fluoride and trifluoromethyl groups, which impart distinct reactivity and chemical properties. The combination of these functional groups makes it a versatile reagent in organic synthesis and a valuable intermediate in various industrial applications.
Properties
Molecular Formula |
C7H3ClF4O2S |
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Molecular Weight |
262.61 g/mol |
IUPAC Name |
2-chloro-4-(trifluoromethyl)benzenesulfonyl fluoride |
InChI |
InChI=1S/C7H3ClF4O2S/c8-5-3-4(7(9,10)11)1-2-6(5)15(12,13)14/h1-3H |
InChI Key |
SABFATYCTZFING-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)Cl)S(=O)(=O)F |
Origin of Product |
United States |
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